molecular formula C10H8Br2N2O B12910575 3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one CAS No. 918422-40-9

3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12910575
CAS No.: 918422-40-9
M. Wt: 331.99 g/mol
InChI Key: RQBHTFYSFIIGPA-UHFFFAOYSA-N
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Description

3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidinone family This compound is characterized by the presence of bromine atoms at the 3 and 1 positions of the pyridopyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one typically involves the bromination of pyridopyrimidinone derivatives. One common method involves the reaction of 3-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is carried out at room temperature, and the product is isolated by filtration and drying under reduced pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the bromination process, reducing reaction times and improving safety by minimizing the handling of hazardous bromine.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction can lead to the formation of de-brominated products.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Oxidized products may include ketones or aldehydes.

    Reduction: Reduced products typically involve the removal of bromine atoms, yielding simpler pyridopyrimidinone derivatives.

Scientific Research Applications

3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s electrophilicity, facilitating its binding to nucleophilic sites on proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one is unique due to its dual bromine substitution, which imparts distinct reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents and synthetic intermediates.

Properties

CAS No.

918422-40-9

Molecular Formula

C10H8Br2N2O

Molecular Weight

331.99 g/mol

IUPAC Name

3-bromo-2-(1-bromoethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H8Br2N2O/c1-6(11)9-8(12)10(15)14-5-3-2-4-7(14)13-9/h2-6H,1H3

InChI Key

RQBHTFYSFIIGPA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=O)N2C=CC=CC2=N1)Br)Br

Origin of Product

United States

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